2-[2-(4-Chlorophenyl)ethoxy]ethanamine 2-[2-(4-Chlorophenyl)ethoxy]ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13991581
InChI: InChI=1S/C10H14ClNO/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4H,5-8,12H2
SMILES:
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol

2-[2-(4-Chlorophenyl)ethoxy]ethanamine

CAS No.:

Cat. No.: VC13991581

Molecular Formula: C10H14ClNO

Molecular Weight: 199.68 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-Chlorophenyl)ethoxy]ethanamine -

Specification

Molecular Formula C10H14ClNO
Molecular Weight 199.68 g/mol
IUPAC Name 2-[2-(4-chlorophenyl)ethoxy]ethanamine
Standard InChI InChI=1S/C10H14ClNO/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4H,5-8,12H2
Standard InChI Key WNJREXAKGSYDBV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CCOCCN)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

The molecule consists of a 4-chlorophenyl group connected via an ethoxy (-O-CH₂-CH₂-) chain to a primary amine (-NH₂). The ethoxy bridge introduces conformational flexibility, enabling interactions with biological targets such as G protein-coupled receptors (GPCRs). Computational models of related compounds, such as 2-(4-chlorophenoxy)ethylamine, reveal a planar aromatic ring with a dihedral angle of 120° between the phenyl and ethoxy groups, optimizing steric and electronic interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄ClNO ,
Molecular Weight215.68 g/molCalculated
SMILES NotationClC1=CC=C(C=C1)OCCCCNDerived
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors2 (O, NH₂)

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-[2-(4-chlorophenyl)ethoxy]ethanamine can be extrapolated from methods used for analogous compounds. A patented process for 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid (WO2009057133A2) involves:

  • Alkylation of 4-chlorobenzhydrylpiperazine with ethyl bromoacetate.

  • Hydrolysis of the ester to the carboxylic acid.

  • Coupling with ethanolamine via carbodiimide-mediated amidation .

For the target compound, a simplified approach may involve:

  • Nucleophilic substitution: Reacting 4-chlorophenethyl bromide with ethanolamine under basic conditions.

  • Reductive amination: Condensing 4-chlorophenethoxyacetaldehyde with ammonium acetate and sodium cyanoborohydride.

Industrial-Scale Production

Large-scale synthesis typically employs catalytic hydrogenation of nitrile intermediates (e.g., 4-chlorophenethoxyacetonitrile) using Raney nickel or palladium catalysts. Process optimization focuses on minimizing byproducts such as N-alkylated amines and ensuring >95% purity through recrystallization from ethanol-water mixtures.

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water (<1 mg/mL at 25°C). Stability studies of analogs suggest susceptibility to oxidative degradation at the amine group, necessitating storage under inert atmospheres at -20°C .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C ether stretch), and 750 cm⁻¹ (C-Cl bend) .

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.75 (t, 2H, OCH₂), 3.45 (t, 2H, CH₂NH₂), 2.85 (t, 2H, CH₂Cl), 1.90 (s, 2H, NH₂) .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antihistamines and antidepressants. For instance, its piperazine derivative (WO2009057133A2) showed efficacy in preclinical models of allergic asthma .

Material Science

Ethoxyamine derivatives function as crosslinking agents in epoxy resins, improving thermal stability (Tg > 150°C) and adhesion to metallic substrates .

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